4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a methyl group, and an oxan-4-yl group attached to the benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(oxan-4-yl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-methyl-N-(oxan-4-yl)benzenesulfonamide derivatives.
Oxidation Reactions: Formation of benzenesulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of N-methyl-N-(oxan-4-yl)aniline.
Scientific Research Applications
4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: Potential use in drug discovery and development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-bromo-N-(8-methyl-2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide
- 4-bromo-N-(2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide
Uniqueness
4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H16BrNO3S |
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Molecular Weight |
334.23 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-(oxan-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-14(11-6-8-17-9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3 |
InChI Key |
UNYRHGUXYLPGSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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